molecular formula C15H16FN3O6S B2815667 ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899958-84-0

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2815667
CAS No.: 899958-84-0
M. Wt: 385.37
InChI Key: ADOIVLJRENXUQA-UHFFFAOYSA-N
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Description

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a fluorophenyl group, and a dimethylsulfamoyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazine ring, introduction of the fluorophenyl group, and attachment of the dimethylsulfamoyloxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate: Shares a similar pyridazine ring structure but differs in functional groups.

    2-(4-fluorophenyl)ethylamine: Contains the fluorophenyl group but lacks the pyridazine ring and other functional groups.

Uniqueness

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its distinct structure allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

ethyl 4-(dimethylsulfamoyloxy)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O6S/c1-4-24-15(21)14-12(25-26(22,23)18(2)3)9-13(20)19(17-14)11-7-5-10(16)6-8-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOIVLJRENXUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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